![molecular formula C14H12O4S B6406434 4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid, 95% CAS No. 1261892-73-2](/img/structure/B6406434.png)
4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid, or 4-MCTMP, is a synthetic organic compound with a unique molecular structure and a wide array of potential applications in the field of scientific research.
Applications De Recherche Scientifique
4-MCTMP has a wide range of potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and iron, in biological samples (2). It has also been used as a fluorescent probe for the detection of hydrogen peroxide in living cells (3). In addition, 4-MCTMP has been used as a fluorescent dye for the detection of DNA damage in living cells (4).
Mécanisme D'action
4-MCTMP has been shown to interact with metal ions and hydrogen peroxide through a complex mechanism. When 4-MCTMP is exposed to metal ions, the metal ions bind to the sulfur atom of the 4-MCTMP molecule and cause a shift in the emission spectrum of the molecule (5). When 4-MCTMP is exposed to hydrogen peroxide, the hydrogen peroxide binds to the oxygen atom of the 4-MCTMP molecule and causes a shift in the emission spectrum of the molecule (6).
Biochemical and Physiological Effects
The physiological effects of 4-MCTMP are not fully understood. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies (7). In addition, 4-MCTMP has been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage (8).
Avantages Et Limitations Des Expériences En Laboratoire
4-MCTMP has several advantages for use in laboratory experiments. It is a highly fluorescent molecule with a wide range of excitation and emission wavelengths, making it ideal for use in a variety of applications. In addition, 4-MCTMP is non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, 4-MCTMP is relatively expensive and can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments.
Orientations Futures
There are several potential future directions for research involving 4-MCTMP. For example, further research could be done to explore the potential therapeutic applications of 4-MCTMP, such as its use as an antioxidant or its ability to detect DNA damage in living cells. In addition, further research could be done to explore the potential of 4-MCTMP as a fluorescent probe for the detection of other molecules, such as proteins or carbohydrates. Finally, further research could be done to explore the potential of 4-MCTMP as a fluorescent dye for imaging applications.
Méthodes De Synthèse
4-MCTMP is synthesized through a multi-step process that involves the reaction of 5-(methoxycarbonyl)thiophene-3-carbaldehyde with 3-methylbenzoic acid in the presence of a base catalyst. The reaction is carried out at room temperature in a solvent such as dimethylformamide and yields 4-MCTMP as the final product (1).
Propriétés
IUPAC Name |
4-(5-methoxycarbonylthiophen-3-yl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-8-5-9(13(15)16)3-4-11(8)10-6-12(19-7-10)14(17)18-2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBCYYVRUXYAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CSC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690979 |
Source


|
| Record name | 4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-73-2 |
Source


|
| Record name | 4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


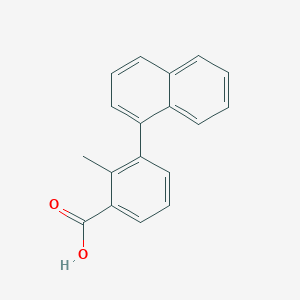
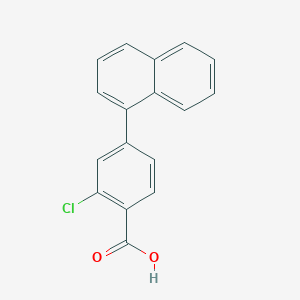
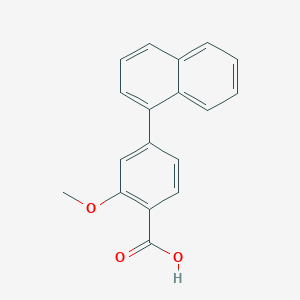
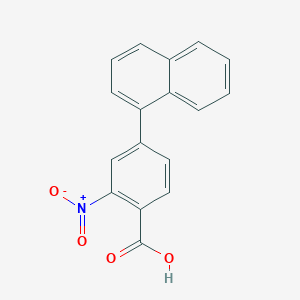
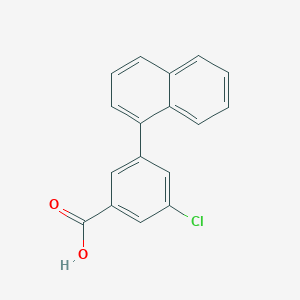
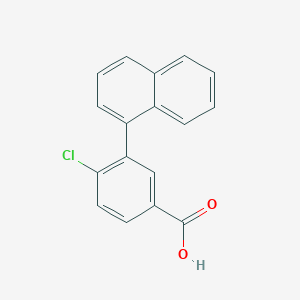
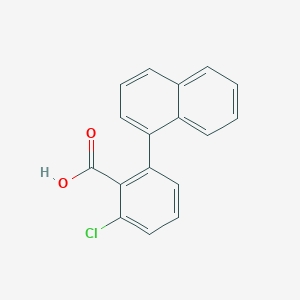
![5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406424.png)

![2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid, 95%](/img/structure/B6406429.png)

![3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406451.png)
